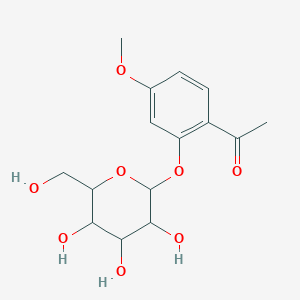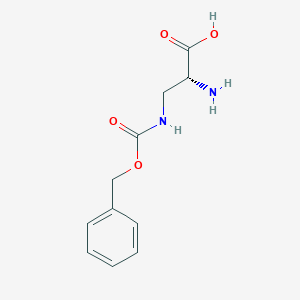
N-Cbz-L-2,3-Diaminopropionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cbz-L-2,3-Diaminopropionic Acid, also known as N-alpha-benzyloxycarbonyl-L-2,3-diaminopropionic acid, is a derivative of the amino acid L-2,3-diaminopropionic acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group. This compound is commonly used in organic synthesis and peptide chemistry due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Cbz-L-2,3-Diaminopropionic Acid can be synthesized through various chemical methods. One common approach involves the protection of the alpha-amino group of L-2,3-diaminopropionic acid with a benzyloxycarbonyl (Cbz) group. This protection is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Cbz-L-2,3-Diaminopropionic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding free L-2,3-diaminopropionic acid.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the Cbz group.
Substitution: Nucleophilic substitution reactions typically use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce free L-2,3-diaminopropionic acid .
Aplicaciones Científicas De Investigación
N-Cbz-L-2,3-Diaminopropionic Acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: This compound is used in the production of various chemical intermediates and fine chemicals
Mecanismo De Acción
The mechanism of action of N-Cbz-L-2,3-Diaminopropionic Acid involves its role as a protected amino acid derivative. The Cbz group protects the alpha-amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The compound can then be deprotected to yield the free amino acid, which can participate in further biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-2,3-Diaminopropionic Acid: Similar to N-Cbz-L-2,3-Diaminopropionic Acid but with a tert-butoxycarbonyl (Boc) protecting group.
L-2,3-Diaminopropionic Acid: The unprotected form of the compound.
N-Fmoc-L-2,3-Diaminopropionic Acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group
Uniqueness
This compound is unique due to its Cbz protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1 |
Clave InChI |
MUYNUUBAUQDGML-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NC[C@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B12509951.png)
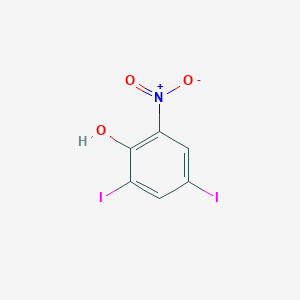
![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline](/img/structure/B12509971.png)
![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12509981.png)
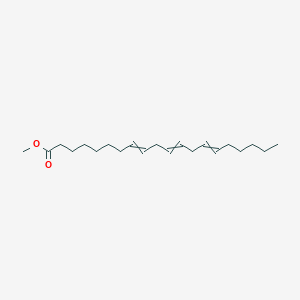
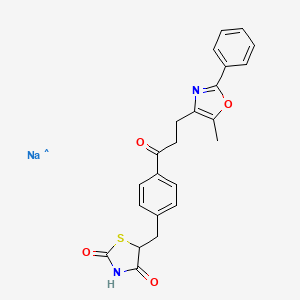
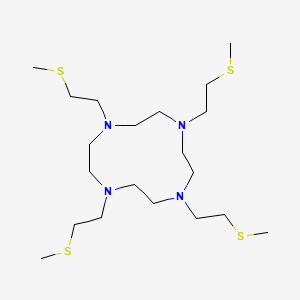
![But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12509999.png)

![Bicyclo[6.1.0]non-4-en-9-ylmethanol](/img/structure/B12510013.png)
![2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid](/img/structure/B12510014.png)
![4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12510017.png)
